Home > Products > Screening Compounds P110350 > Antibacterial agent 125
Antibacterial agent 125 -

Antibacterial agent 125

Catalog Number: EVT-10988946
CAS Number:
Molecular Formula: C15H11ClN2O
Molecular Weight: 270.71 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of antibacterial agent 125 involves several key methods and technical details. Initial studies focused on creating analogues of known antimicrobial peptides, leading to the design of NH125 analogues. These compounds were synthesized using solid-phase peptide synthesis techniques, which allow for precise control over the sequence and structure of the resulting peptides .

Key steps in the synthesis include:

  • Selection of building blocks: The choice of amino acids and other functional groups is critical for ensuring the desired antibacterial activity.
  • Coupling reactions: These reactions link the amino acids together, forming peptide bonds under controlled conditions to prevent degradation.
  • Purification: After synthesis, high-performance liquid chromatography is typically employed to purify the final product, ensuring that only the desired compound is obtained.

Technical details regarding reaction conditions, such as temperature and pH, are crucial for optimizing yield and activity.

Molecular Structure Analysis

Data from spectroscopic analyses, including nuclear magnetic resonance and mass spectrometry, provide insights into the molecular weight and structural integrity of antibacterial agent 125. For example, studies have indicated that modifications in the side chains can significantly influence its potency against different bacterial strains .

Chemical Reactions Analysis

Antibacterial agent 125 undergoes several chemical reactions that are pivotal to its antibacterial activity. The primary reaction involves binding to bacterial cell components, disrupting essential processes such as protein synthesis and cell wall formation.

Key reactions include:

  • Inhibition of protein synthesis: Similar to other antibiotics, antibacterial agent 125 interferes with ribosomal function in bacteria, preventing translation.
  • Disruption of membrane integrity: The compound may also integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.

Technical details regarding these reactions often involve kinetic studies that measure the rate at which antibacterial agent 125 interacts with its targets under various conditions .

Mechanism of Action

The mechanism by which antibacterial agent 125 exerts its effects involves several processes aimed at disrupting bacterial function. Primarily, it targets specific enzymes or pathways critical for bacterial survival:

  1. Inhibition of lipopolysaccharide synthesis: This is particularly relevant for Gram-negative bacteria where lipopolysaccharides are essential for maintaining cell integrity.
  2. Interference with metabolic pathways: By inhibiting key metabolic enzymes, antibacterial agent 125 effectively starves bacteria of necessary components for growth.

Data supporting these mechanisms come from both in vitro and in vivo studies demonstrating reduced viability of treated bacterial cultures compared to controls .

Physical and Chemical Properties Analysis

Antibacterial agent 125 possesses distinct physical and chemical properties that contribute to its functionality:

Analyses often include thermal stability assessments and solubility tests to determine optimal storage conditions .

Applications

Antibacterial agent 125 has several scientific applications primarily focused on combating bacterial infections:

  • Clinical use: Its potential as a therapeutic agent against multi-drug resistant bacteria positions it as a candidate for new antibiotic therapies.
  • Research tool: It serves as a model compound in studies aimed at understanding antibiotic resistance mechanisms and developing new antimicrobial strategies.

Recent investigations continue to explore its use in combination therapies to enhance efficacy against resistant strains while minimizing side effects .

Introduction to Antimicrobial Resistance and Antibacterial Agent 125

Global Burden of Gram-Positive Bacterial Pathogens

Gram-positive bacteria, characterized by their thick peptidoglycan cell walls that retain crystal violet dye in staining procedures, represent a critical threat in the antimicrobial resistance (AMR) landscape. The World Health Organization prioritizes pathogens like methicillin-resistant Staphylococcus aureus, vancomycin-resistant Enterococcus faecium, and drug-resistant Streptococcus pneumoniae due to their extensive resistance profiles and clinical impact [1]. A 2024 systematic analysis revealed AMR contributed to 4.71 million global deaths in 2021, with Gram-positive pathogens like methicillin-resistant Staphylococcus aureus showing alarming mortality increases—from 261,000 associated deaths in 1990 to 550,000 in 2021 [5]. This pathogen alone causes life-threatening conditions including bacteremia, endocarditis, and device-related infections, with resistance arising through penicillin-binding protein 2a acquisition and cell wall thickening mechanisms that diminish vancomycin efficacy [1] [6].

Table 1: Mortality Burden of Key Gram-Positive Pathogens (2021) [5]

PathogenAssociated DeathsAttributable Deaths
Methicillin-resistant Staphylococcus aureus550,000130,000
Vancomycin-resistant Enterococcus faecium189,00041,500
Drug-resistant Streptococcus pneumoniae427,00098,300

The epidemiological trajectory forecasts intensifying challenges. By 2050, AMR-attributable deaths may reach 1.91 million annually, disproportionately affecting aging populations—nearly 66% of fatalities will occur in individuals over 70 years [5]. This trend reflects both pathogen evolution and therapeutic limitations against Gram-positive infections.

Role of Novel Antibacterial Agents in Addressing Resistance

The antibacterial development pipeline has remained alarmingly sparse since the 1980s, with few structurally novel classes overcoming clinical hurdles [2] [8]. Between 1995-2001, 70 high-throughput screens for novel bacterial targets yielded leads in only 7% of cases, underscoring scientific barriers in lead identification and optimization [3]. Traditional approaches—modifying existing antibiotic classes to evade resistance mechanisms—dominate current development but risk obsolescence through cross-resistance [8]. This void necessitates innovative compounds with distinct mechanisms and low resistance potential [9].

Natural products historically provided antibiotic scaffolds, but discovery bottlenecks shifted focus toward synthetic chemistry. Alkaloids like berberine demonstrate broad activity against resistant strains, yet face challenges in bioavailability and cytotoxicity [7]. Modern strategies combine in silico design, repurposing, and novel compound screening to circumvent evolutionary resistance pathways. Agents that disrupt biofilms, evade efflux pumps, or target non-essential virulence factors represent promising avenues beyond conventional bactericidal approaches [6] [9].

Position of Antibacterial Agent 125 in Current Research Paradigms

Antibacterial Agent 125 (CAS 1274611-43-6) emerges within this landscape as a synthetic small molecule with potent activity against Gram-positive pathogens. Its chemical structure—C₁₅H₁₁ClN₂O featuring chlorinated aromatic rings and cyanogroups—differs fundamentally from traditional antibiotic classes [4]. Research indicates exceptional properties:

  • Broad-spectrum activity against clinically relevant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus, vancomycin-intermediate Staphylococcus aureus, and linezolid-resistant Staphylococcus aureus strains
  • MIC₅₀ values spanning 0.25–8 μM, positioning it competitively against legacy antibiotics
  • Biofilm disruption capability, critical for addressing persistent device-related infections
  • No detectable resistance after 10 serial passages, suggesting a high genetic barrier to resistance development [4]

Table 2: Antibacterial Agent 125 In Vitro Profile [4]

PropertyValue/RangeSignificance
MIC₅₀ against Staphylococcus aureus0.25–0.5 μMComparable to clinical antibiotics
Metabolic stabilityHighPredicts sustained therapeutic concentrations
Cytotoxicity in human cellsUndetectedFavorable safety window
Resistance induction (10 passages)None observedReduced clinical obsolescence risk

This molecule exemplifies the "modified scaffold" approach dominating contemporary pipelines, designed to overcome class-specific resistance while leveraging established bacterial targeting [8]. Its activity persists against strains resistant to fluoroquinolones, β-lactams, and oxazolidinones—drugs compromised by gyrA/grlA mutations, β-lactamase production, and 23S rRNA modifications, respectively [1] [4]. Unlike natural product derivatives constrained by dereplication challenges, synthetic Agent 125 bypasses historical rediscovery hurdles [2]. Its progression signifies a strategic shift toward molecules engineered for resistance evasion rather than mere pathogen inhibition [3] [9]. Current investigations position it as a candidate for combination therapies against polymicrobial infections, where its biofilm penetration may enhance conventional antibiotic efficacy [4] [6].

Properties

Product Name

Antibacterial agent 125

IUPAC Name

2-(3-chlorophenyl)-N-(4-cyanophenyl)acetamide

Molecular Formula

C15H11ClN2O

Molecular Weight

270.71 g/mol

InChI

InChI=1S/C15H11ClN2O/c16-13-3-1-2-12(8-13)9-15(19)18-14-6-4-11(10-17)5-7-14/h1-8H,9H2,(H,18,19)

InChI Key

QUFHIWLHKLGWNH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC(=O)NC2=CC=C(C=C2)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.